BCR-ABL kinase-IN-3 (dihydrocholide) is a potent inhibitor of the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This compound targets the kinase domain of BCR-ABL, preventing its activity and thereby inhibiting the proliferation of cancer cells. The BCR-ABL fusion protein arises from a translocation between chromosomes 9 and 22, leading to the Philadelphia chromosome, a hallmark of CML.
BCR-ABL kinase-IN-3 (dihydrocholide) is synthesized as part of ongoing research into targeted therapies for CML. It belongs to the class of small molecule inhibitors specifically designed to interfere with tyrosine kinases, particularly those associated with oncogenic signaling pathways. This compound has been evaluated alongside other inhibitors for its efficacy in overcoming resistance to existing therapies like imatinib.
The synthesis of BCR-ABL kinase-IN-3 involves several steps, typically starting from commercially available precursors. The process may include:
Technical details include the use of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
BCR-ABL kinase-IN-3 features a complex molecular structure characterized by a purine base with various substituents that confer its inhibitory properties. The structural formula can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed structural data can be obtained through crystallography studies, which reveal how the compound interacts with the ATP-binding site of the BCR-ABL kinase.
BCR-ABL kinase-IN-3 participates in specific interactions with ATP within the kinase domain:
Technical details regarding these reactions often involve kinetic studies to determine inhibition constants (IC50 values), which measure the potency of BCR-ABL kinase-IN-3 against various mutant forms of the kinase.
The mechanism by which BCR-ABL kinase-IN-3 exerts its effects involves:
Data supporting this mechanism includes in vitro assays demonstrating reduced phosphorylation levels of substrate proteins in cells treated with BCR-ABL kinase-IN-3 compared to untreated controls.
BCR-ABL kinase-IN-3 (dihydrocholide) exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic techniques such as mass spectrometry for molecular weight determination and infrared spectroscopy for functional group identification.
BCR-ABL kinase-IN-3 has significant applications in scientific research, particularly in oncology:
CAS No.: 3089-11-0
CAS No.:
CAS No.: 82388-11-2
CAS No.: 62690-67-9